- Direct reversible decarboxylation from stable organic acids in dimethylformamide solution, Science (Washington, 2020, 369(6503), 557-561
Cas no 64577-25-9 (HYDROCINNAMIC ACID(1-13C, 99%))
64577-25-9 structure
Product Name:HYDROCINNAMIC ACID(1-13C, 99%)
CAS-Nr.:64577-25-9
MF:C9H10O2
MW:151.167157649994
CID:5466703
Update Time:2023-08-22
HYDROCINNAMIC ACID(1-13C, 99%) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- HYDROCINNAMIC ACID(1-13C, 99%)
- 3-Phenylpropanoic-1-13C acid
-
- Inchi: 1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i9+1
- InChI-Schlüssel: XMIIGOLPHOKFCH-QBZHADDCSA-N
- Lächelt: C1=CC(CC[13C](=O)O)=CC=C1
HYDROCINNAMIC ACID(1-13C, 99%) Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1R:18-Crown-6, S:DMF, 48 h, 135°C, 1 atm
1.2R:HCl, S:H2O, acidify
1.2R:HCl, S:H2O, acidify
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1S:Et2O, rt → 0°C; 1 h, 0°C → rt
Referenz
- Fragment Couplings via CO2 Extrusion-Recombination: Expansion of a Classic Bond-Forming Strategy via Metallaphotoredox, Journal of the American Chemical Society, 2015, 137(37), 11938-11941
Herstellungsverfahren 3
Reaktionsbedingungen
1.1S:DMSO
1.2R:NaOH, S:H2O
1.3R:HCl
1.2R:NaOH, S:H2O
1.3R:HCl
Referenz
- Synthesis and acidity constants of 13CO2H-labeled mono and dipyrrole carboxylic acids. pKa from 13C-NMR, Tetrahedron, 1995, 51(6), 1607-22
Herstellungsverfahren 4
Reaktionsbedingungen
1.1R:KOH, S:H2O
Referenz
- Organic photochemistry. 91. Photoinduced methyl migrations of methylindenes in the gas phase, Journal of the American Chemical Society, 1991, 113(9), 3519-25
Herstellungsverfahren 5
Reaktionsbedingungen
1.1R:NaOBu-t, R:t-BuOH, R:S:NMP, 24 h, 25°C, 1 atm
Referenz
- Visible-light-driven anti-Markovnikov hydrocarboxylation of acrylates and styrenes with CO2, CCS Chemistry, 2021, 3(6), 1746-1756
Herstellungsverfahren 6
Reaktionsbedingungen
1.1R:18-Crown-6, S:DMF, 48 h, 135°C, 1 atm
1.2R:HCl, S:H2O, acidify
1.2R:HCl, S:H2O, acidify
Referenz
- Direct reversible decarboxylation from stable organic acids in solution, ChemRxiv, 2020, From ChemRxiv, 1-11
Herstellungsverfahren 7
Reaktionsbedingungen
1.1C:(o-MeC6H4)3P, C:Pd2(dba)3, S:PhMe
1.2R:4-DMAP, C:12107-56-1, C:131274-22-1, S:NMP, 5 min, 75°C; overnight, 75°C
1.3R:H2O, 2 h, 75°C
1.2R:4-DMAP, C:12107-56-1, C:131274-22-1, S:NMP, 5 min, 75°C; overnight, 75°C
1.3R:H2O, 2 h, 75°C
Referenz
- Palladium-Catalyzed Carbon Isotope Exchange on Aliphatic and Benzoic Acid Chlorides, Journal of the American Chemical Society, 2018, 140(46), 15596-15600
Herstellungsverfahren 8
Reaktionsbedingungen
1.1R:Mg, S:Et2O
1.2
1.3R:HCl, S:H2O
1.2
1.3R:HCl, S:H2O
Referenz
- Synthesis of 1-13C-1-indanone and 2-13C-1,2,3,4-tetrahydroquinoline, Journal of Labelled Compounds and Radiopharmaceuticals, 1985, 22(8), 837-42
HYDROCINNAMIC ACID(1-13C, 99%) Raw materials
- 2-Phenethylmagnesium bromide -
- [13C]-9-Methylfluorene-9-carbonyl chloride
- 3-phenylpropanoyl chloride
- Potassium Cyanide-13C
- Propanedioic acid, 2-(phenylmethyl)-, potassium salt (1:2)
- Carbon-13C dioxide
- Benzenepropanenitrile-cyano-13C (9CI)
HYDROCINNAMIC ACID(1-13C, 99%) Preparation Products
HYDROCINNAMIC ACID(1-13C, 99%) Verwandte Literatur
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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